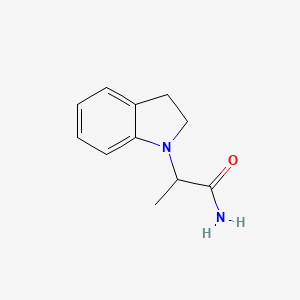

1-(1-Carbamoyl)ethylindoline

Description

Properties

IUPAC Name |

2-(2,3-dihydroindol-1-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-8(11(12)14)13-7-6-9-4-2-3-5-10(9)13/h2-5,8H,6-7H2,1H3,(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPSTPUHNLBWAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)N1CCC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility profile of 1-(1-Carbamoyl)ethylindoline in organic solvents

Technical Guide: Solubility Profiling of 1-(1-Carbamoyl)ethylindoline in Organic Solvents

Executive Summary

This technical guide outlines the physicochemical characterization and solubility profiling of 1-(1-Carbamoyl)ethylindoline (likely 2-(2,3-dihydro-1H-indol-1-yl)propanamide), a critical intermediate in the synthesis of pharmaceutical agents such as Silodosin. Understanding the solubility landscape of this amphiphilic molecule—comprising a lipophilic indoline core and a hydrophilic amide side chain—is essential for optimizing reaction yield, purification (crystallization), and formulation.

This guide provides a theoretical solubility prediction, a validated experimental protocol for quantitative determination, and a thermodynamic framework for data analysis.

Physicochemical Context & Theoretical Prediction

Structural Analysis

The molecule features two distinct domains affecting its solvation thermodynamics:

-

Indoline Core (Lipophilic): A fused benzene-pyrroline ring system.[1] It drives solubility in non-polar to moderately polar aromatic solvents (e.g., Toluene, Ethyl Acetate) via

stacking and van der Waals interactions. -

Carbamoyl Ethyl Tail (Hydrophilic): The propionamide group (

) acts as a strong Hydrogen Bond Donor (HBD) and Acceptor (HBA).[1] This moiety necessitates protic or highly polar aprotic solvents for dissolution.[1]

Predicted Solubility Ranking (Hansen Solubility Parameters)

Based on group contribution methods, the predicted solubility profile follows the "like dissolves like" principle, balanced by the amide's high lattice energy.

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, DMAc | Very High (>100 mg/mL) | Disruption of intermolecular amide H-bonds; dipole-dipole stabilization.[1] |

| Polar Protic | Methanol, Ethanol | High (50-100 mg/mL) | Solvation of the amide group via H-bonding. |

| Moderately Polar | Acetone, Ethyl Acetate | Moderate (10-50 mg/mL) | Sufficient for the indoline core but struggles to break crystal lattice amide networks. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good (20-60 mg/mL) | Good interaction with the aromatic core; moderate interaction with the amide. |

| Non-Polar | Hexane, Heptane | Negligible (<1 mg/mL) | Lack of polar interactions to overcome the crystal lattice energy. |

| Aqueous | Water | Low to Moderate | pH-dependent; limited by the hydrophobic indoline core.[1] |

Experimental Protocol: Quantitative Solubility Determination

Objective: To generate an accurate saturation solubility curve across a temperature range (

Reagents & Equipment

-

Analyte: 1-(1-Carbamoyl)ethylindoline (>98% purity).[1]

-

Solvents: HPLC Grade (MeOH, EtOH, IPA, Acetone, EtOAc, Toluene, THF).

-

Equipment: Thermostatic orbital shaker, 0.45

m PTFE syringe filters, HPLC-UV/Vis system (Agilent 1200 or equivalent).

Workflow Diagram (DOT Visualization)

Figure 1: Step-by-step workflow for the isothermal saturation method.

Detailed Methodology

-

Preparation: Add excess solid 1-(1-Carbamoyl)ethylindoline (approx. 50-100 mg) to 2 mL of the target solvent in a crimp-sealed glass vial.

-

Equilibration: Place vials in a thermostatic shaker at the target temperature (

) for 24–48 hours.-

Critical Step: Ensure solid phase persists throughout.[1] If the solution becomes clear, add more solid.

-

-

Sampling: Stop agitation and allow settling for 1 hour. Withdraw supernatant using a pre-warmed syringe and filter immediately through a 0.45

m PTFE filter.[1] -

Quantitation: Dilute the filtrate with the HPLC mobile phase (e.g., Acetonitrile:Water 50:50) to fall within the linear calibration range. Inject into HPLC.

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5

m). -

Detection: UV at 254 nm (Indoline absorption).[1]

-

Thermodynamic Analysis & Data Interpretation

To optimize crystallization processes, the temperature dependence of solubility must be modeled.

Modified Apelblat Equation

Use this empirical model to correlate mole fraction solubility (

-

A, B, C: Empirical constants derived from regression analysis.

-

Application: Provides the most accurate fit for polar organic solutes in non-ideal solvents.[1]

Van't Hoff Analysis

For thermodynamic insight (Dissolution Enthalpy

-

Positive

: Endothermic dissolution (Solubility increases with T).[1] -

Slope: Steeper slope indicates higher sensitivity to temperature, ideal for cooling crystallization.[1]

Solute-Solvent Interaction Mechanism (DOT Visualization)

Figure 2: Mechanistic interactions driving solubility. Protic solvents stabilize the amide tail, while aprotic solvents interact via dipole moments.

Practical Applications in Drug Development

-

Purification (Recrystallization):

-

Reaction Solvent Selection:

-

For N-alkylation or modifications on the indoline ring, use DMF or Acetonitrile to ensure high solubility of the starting material and homogeneity.

-

References

-

Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1][2] Link

-

Jouyban, A. (2019).[1] Handbook of Solubility Data for Pharmaceuticals. CRC Press.[1][2] Link

-

Grant, D. J. W., & Higuchi, T. (1990).[1] Solubility Behavior of Organic Compounds. Wiley-Interscience.[1] Link

-

PubChem. (2024).[1] Compound Summary: 1-Acetylindoline (Structural Analog).[1] National Library of Medicine.[1] Link

Sources

Pharmacological significance of indoline derivatives in drug discovery

The Indoline Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The indoline scaffold, a hydrogenated derivative of indole, has emerged as a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and significant therapeutic potential.[1][2] This technical guide provides a comprehensive exploration of the pharmacological significance of indoline derivatives in contemporary drug discovery. We delve into the structural nuances that make indoline a "privileged" scaffold, its diverse range of biological activities, and the mechanistic insights that drive its therapeutic efficacy. From oncology to neuroprotection and infectious diseases, indoline-based compounds have demonstrated profound effects by modulating a wide array of biological targets. This guide will synthesize field-proven insights, detail key experimental protocols, and present data-driven analyses to illuminate the causality behind experimental choices and the self-validating systems of described protocols. By integrating insights from medicinal chemistry, pharmacology, and clinical science, we affirm the enduring value of the indoline ring as a central framework for therapeutic innovation.

The Indoline Core: A Structurally and Biologically Privileged Scaffold

The indoline nucleus, chemically known as 2,3-dihydro-1H-indole, is a bicyclic heterocyclic aromatic compound. It consists of a six-membered benzene ring fused to a five-membered, nitrogen-containing pyrrole ring where the C2-C3 double bond of indole has been reduced.[2] This seemingly simple structural modification imparts a three-dimensional character that is highly advantageous for molecular recognition by biological targets, a key reason it is considered a "privileged scaffold."

The advantages of incorporating an indoline nucleus into drug candidates are multifaceted:

-

Structural Flexibility: The non-planar, saturated five-membered ring allows for specific spatial arrangements of substituents, enabling precise and high-affinity interactions with the binding pockets of enzymes and receptors.

-

Physicochemical Properties: The indoline core often contributes to favorable drug-like properties, including improved solubility, metabolic stability, and oral bioavailability compared to its fully aromatic indole counterpart.

-

Synthetic Tractability: The indoline scaffold is readily accessible through various synthetic routes, including the reduction of indoles or intramolecular cyclization strategies, making it amenable to the generation of diverse chemical libraries for screening.[2]

-

Biocompatibility and Low Toxicity: The indoline motif is found in numerous natural products and endogenous molecules, suggesting a degree of inherent biocompatibility, which can translate to lower toxicity profiles in drug candidates.[1][3]

This combination of structural, chemical, and biological advantages makes the indoline scaffold a highly attractive starting point for the design of novel therapeutics targeting a spectrum of human diseases.[1]

The Broad Pharmacological Spectrum of Indoline Derivatives

The true power of the indoline scaffold lies in its ability to serve as a template for compounds with a wide range of pharmacological activities. Researchers have successfully developed indoline derivatives that act as potent anticancer, antimicrobial, and neuroprotective agents, among other therapeutic applications.[1]

Anticancer Activity: A Multi-pronged Assault on Malignancy

Indoline derivatives have shown exceptional promise in oncology by targeting various hallmarks of cancer.[1][4] Their mechanisms of action are diverse, ranging from the disruption of cell division to the induction of programmed cell death.

Key Anticancer Mechanisms:

-

Tubulin Polymerization Inhibition: A primary mechanism for many indoline-based anticancer agents is the disruption of microtubule dynamics.[5] By binding to tubulin (often at the colchicine site), these compounds prevent its polymerization into microtubules, which are essential components of the mitotic spindle. This arrests the cell cycle in the G2/M phase, leading to apoptosis in rapidly dividing cancer cells.[5][6] One study identified compound 9d as a potent tubulin inhibitor with an IC₅₀ value of 3.4 µM, which strongly suppressed tubulin polymerization in esophageal squamous carcinoma cells.[5]

-

Kinase Inhibition: Many signaling pathways that are hyperactive in cancer, such as the PI3K/Akt/mTOR pathway, are critical for cell growth, proliferation, and survival. Indoline derivatives have been designed to inhibit key kinases within these pathways, effectively shutting down pro-tumorigenic signals.[6]

-

Apoptosis Induction: Some indoline derivatives can directly induce apoptosis by inhibiting anti-apoptotic proteins like Bcl-2. By targeting these proteins, the natural balance is shifted towards cell death, selectively eliminating cancer cells.[6]

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway, a frequent target for indoline-based kinase inhibitors.

Caption: PI3K/Akt/mTOR pathway and points of inhibition by indoline derivatives.

Table 1: Antiproliferative Activity of Selected Indoline Derivatives

| Compound ID | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) | Reference |

| (R)-23l | - | α1A-AR Antagonist | 1.9 (nM) | [7] |

| Compound 9d | Kyse450 (Esophageal) | Tubulin Polymerization | 1.49 | [5] |

| Compound 9d | MGC-803 (Gastric) | Tubulin Polymerization | 1.84 | [5] |

| Compound 29 | Jurkat (Leukemia) | Bcl-2/Mcl-1 Inhibition | 69 | [6] |

| Compound 43 | A549 (Lung) | LSD1 Inhibition | 0.74 | [6] |

| Compound 1 | Huh7 (Hepatocellular) | Tubulin Polymerization | 5.0 | [6] |

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antibiotic-resistant bacteria is a critical global health threat, necessitating the discovery of novel antimicrobial agents.[8] Indoline and its parent indole scaffold have been investigated as useful nuclei for new compounds targeting resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and extensively drug-resistant Acinetobacter baumannii.[8][9]

Antimicrobial Mechanisms:

-

Direct Antibacterial Action: Indoline derivatives can exert direct bactericidal or bacteriostatic effects through various mechanisms, including the inhibition of essential bacterial enzymes or disruption of the cell membrane.

-

Inhibition of Biofilm Formation: Bacterial biofilms are a major cause of persistent and chronic infections. Studies have shown that certain indole derivatives can effectively inhibit biofilm formation in pathogenic microorganisms like Escherichia coli and Pseudomonas aeruginosa.[9]

-

Resistance-Modifying Agents (RMAs): Indolines can also act as RMAs, which work to restore the efficacy of existing antibiotics against resistant strains.[8] For example, they may inhibit efflux pumps, which are bacterial proteins that actively pump antibiotics out of the cell.

Caption: A workflow for screening the antimicrobial activity of indoline derivatives.

Neuroprotection: A Ray of Hope for Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal function, often driven by oxidative stress, neuroinflammation, and protein misfolding.[10] Indole-based structures, including indolines, are being explored for their potent neuroprotective effects.[10]

Neuroprotective Mechanisms:

-

Antioxidant and Anti-inflammatory Effects: Many indole derivatives, such as melatonin, are powerful antioxidants that can neutralize harmful free radicals and reduce oxidative stress in the brain.[10] Additionally, compounds like NC009-1 have been shown to alleviate neuroinflammation by reducing the production of inflammatory factors and suppressing inflammasome activation in microglial cells.[11]

-

Inhibition of Protein Aggregation: The aggregation of proteins like amyloid-beta (Aβ) is a pathological hallmark of Alzheimer's disease. Certain indole derivatives can interfere with this process, preventing the formation of toxic protein aggregates.[10]

-

Enzyme Inhibition: Indole derivatives can inhibit enzymes related to neurodegeneration, such as monoamine oxidases (MAO-A and MAO-B), which are involved in the breakdown of neurotransmitters and the generation of oxidative stress.[12]

Other Key Pharmacological Activities

The therapeutic utility of indoline derivatives extends to other important areas:

-

Cardiovascular Disease: Specific indoline derivatives have been developed as highly potent and selective α1A-adrenoceptor antagonists for the treatment of benign prostatic hyperplasia (BPH).[7]

-

Anti-inflammatory Agents: Non-steroidal anti-inflammatory drugs (NSAIDs) containing an indole core, like Indomethacin, function by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins involved in inflammation.[13]

-

Antiviral Activity: The indole scaffold is a component of various compounds investigated for antiviral properties, including activity against HIV and SARS-CoV-2.[14][15][16]

Synthesis and Experimental Evaluation of Indoline Derivatives

The successful development of indoline-based drugs relies on robust synthetic methodologies and rigorous biological evaluation.

General Synthetic Strategies

The indoline core can be synthesized through several established methods.[2] A prevalent and straightforward approach is the chemical reduction of a corresponding indole precursor.

Caption: General scheme for the synthesis of indolines via reduction of indoles.

Experimental Protocol: Synthesis of N-Boc-indoline via Catalytic Reduction

This protocol describes a common method for preparing an N-protected indoline, which is a versatile intermediate for further functionalization.

1. Materials and Equipment:

-

N-Boc-indole (1 equivalent)

-

Palladium on carbon (10% Pd/C, 0.1 equivalents)

-

Polymethylhydrosiloxane (PMHS) (3-5 equivalents)

-

Methanol (solvent)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon supply

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

2. Procedure:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add N-Boc-indole and methanol. Stir until the starting material is fully dissolved.

-

Inert Atmosphere: Flush the flask with an inert gas (nitrogen or argon).

-

Catalyst Addition: Carefully add 10% Pd/C to the solution.

-

Addition of Reducing Agent: Slowly add PMHS to the stirring suspension at room temperature. Causality Note: PMHS is a stable and safe reducing agent. The palladium catalyst facilitates the transfer of hydride from PMHS to the C2-C3 double bond of the indole.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup and Purification:

-

Upon completion, carefully quench the reaction with a small amount of water.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with methanol. Self-Validation: Complete removal of the catalyst is crucial for the stability of the final product and to prevent interference in subsequent steps.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N-Boc-indoline.

-

3. Characterization:

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[17]

Protocol for In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

1. Principle:

-

The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

2. Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the indoline test compounds in the cell culture medium. Add the compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Causality Note: Incubation allows viable cells to convert the soluble MTT into insoluble formazan.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration.

-

Determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth) using non-linear regression analysis.

-

Conclusion and Future Perspectives

Indoline derivatives represent a remarkably successful and enduring scaffold in drug discovery. Their structural simplicity, synthetic accessibility, and ability to interact with a multitude of biological targets have solidified their status as a privileged framework in medicinal chemistry. The extensive research into their anticancer, antimicrobial, and neuroprotective activities has yielded numerous promising lead compounds and clinical candidates.[1][6][18]

The future of indoline-based drug discovery is bright and will likely focus on several key areas:

-

Target Specificity: Enhancing the selectivity of indoline derivatives to minimize off-target effects and improve safety profiles.

-

Multi-Target Agents: Designing single molecules that can modulate multiple targets within a disease pathway, a particularly promising strategy for complex conditions like cancer and neurodegenerative disorders.

-

Combating Drug Resistance: Continued development of indoline-based RMAs and novel antimicrobials to address the urgent threat of antibiotic resistance.

-

Computational Chemistry: Increased use of in silico methods for the rational design, virtual screening, and optimization of new indoline leads, accelerating the discovery pipeline.

As our understanding of disease biology deepens, the inherent versatility of the indoline scaffold will undoubtedly continue to provide fertile ground for the development of the next generation of innovative therapeutics.

References

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI.

- Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry-Section B.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). PubMed.

- Indole as an emerging scaffold in anticancer drug design. AIP Publishing.

- In Silico Studies of Indole Derivatives as Antibacterial Agents. PMC - PubMed Central.

- and spectral characterization of indoline and its major metabolites. ResearchGate.

- The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI.

- Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Bentham Science.

- Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Microbiology Spectrum - ASM Journals.

- Some indole based anticancer agents. ResearchGate.

- Design, Synthesis, and Biological Evaluation of Indoline and Indole Derivatives as Potent and Selective α1A-Adrenoceptor Antagonists. Journal of Medicinal Chemistry - ACS Publications.

- Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. PMC.

- Synthesis of Medicinally Important Indole Derivatives: A Review.

- Indole and indoline scaffolds in drug discovery. ResearchGate.

- Development and Application of Indolines in Pharmaceuticals. PubMed.

- Development and Application of Indolines in Pharmaceuticals. PMC.

- Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research. Bentham Science Publishers.

- Anion photoelectron spectroscopy of deprotonated indole and indoline. The Journal of Chemical Physics - AIP Publishing.

- Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization.

- Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. NIH.

- Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. PMC.

- Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PMC - PubMed Central.

- Indole therapeutics: Latest FDA updates, ongoing trials, and future directions. PubMed.

- Spectroscopy and photophysics of indoline and indoline-2-carboxylic acid. Request PDF.

- Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. MDPI.

- Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. Hilaris Publisher.

- A REVIEW ON PHARMACOLOGICAL EVALUATION OF INDOLE DERIVATIVES FOR ANTIFUNGAL THERAPY. ResearchGate.

- Novel Indoline Spiro Derivatives As Anticancer Agents; Design, Synthesis, Molecular Docking Studies, and ADME Evaluation. Taylor & Francis.

- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI.

- Mass spectrometry of simple indoles. The Journal of Organic Chemistry - ACS Publications.

- Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry - ACS Publications.

- Indole chemistry breakthrough opens doors for more effective drug synthesis.

- Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. MDPI.

- Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization. Request PDF - ResearchGate.

- Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis, and Recent Advances in Antimicrobial Research. Request PDF - ResearchGate.

- Organometallic indolo[3,2-c]quinolines versus indolo[3,2-d]benzazepines: synthesis, structural and spectroscopic characterization, and biological efficacy. PMC - NIH.

- Indole Alkaloids and Semisynthetic Indole Derivatives as Multifunctional Scaffolds Aiming the Inhibition of Enzymes Related to Neurodegenerative Diseases – A Focus on Psychotria L. Genus.

- Indole derivatives as dual-effective agents for the treatment of neurodegenerative diseases: Synthesis, biological evaluation, and molecular modeling studies. Request PDF - ResearchGate.

- Quantitative structure activity relationship studies of anti-proliferative activity of some indole derivatives combining DFT cal. Neliti.

- Structure-Activity Relationships of Indole- and Pyrrole-Derived Cannabinoids.

Sources

- 1. Development and Application of Indolines in Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.aip.org [pubs.aip.org]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benthamdirect.com [benthamdirect.com]

- 9. journals.asm.org [journals.asm.org]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. mdpi.com [mdpi.com]

- 12. benthamdirect.com [benthamdirect.com]

- 13. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 15. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Preparation of 1-(1-Carbamoyl)ethylindoline

Foreword: The Significance of Substituted Indolines in Modern Drug Discovery

The indoline scaffold is a privileged heterocyclic motif frequently encountered in the architecture of pharmacologically active compounds and natural products. Its rigid, bicyclic structure provides a valuable framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. The N-alkylation of the indoline ring, in particular, offers a versatile handle for modulating a compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, thereby fine-tuning its pharmacokinetic and pharmacodynamic profile. 1-(1-Carbamoyl)ethylindoline represents a key intermediate, embodying the introduction of a chiral, amide-containing side chain at the nitrogen atom. This functionalization is of significant interest to medicinal chemists exploring new chemical entities for a range of therapeutic areas. This guide provides a comprehensive overview of the plausible synthetic strategies for the preparation of this important building block, grounded in established chemical principles and supported by literature precedents.

Strategic Approaches to the Synthesis of 1-(1-Carbamoyl)ethylindoline

The synthesis of 1-(1-Carbamoyl)ethylindoline can be approached through two primary retrosynthetic disconnections, both commencing from the readily available starting material, indoline.

Scheme 1: Retrosynthetic Analysis of 1-(1-Carbamoyl)ethylindoline

Caption: Retrosynthetic pathways for 1-(1-Carbamoyl)ethylindoline.

This analysis reveals two logical synthetic pathways:

-

Route 1: Direct N-Alkylation. This approach involves the direct alkylation of the indoline nitrogen with a pre-functionalized three-carbon unit, specifically 2-bromopropionamide. This is the most convergent and atom-economical route.

-

Route 2: N-Alkylation Followed by Functional Group Interconversion. This two-step sequence first introduces an ethyl propionate moiety onto the indoline nitrogen, followed by the amidation of the ester to the desired primary amide. This route offers flexibility, as the intermediate ester can be isolated and purified before the final transformation.

This guide will now delve into the practical execution of both synthetic strategies, providing detailed experimental protocols and a comparative analysis.

Route 1: Direct N-Alkylation with 2-Bromopropionamide

This is the preferred and more direct method for the synthesis of 1-(1-Carbamoyl)ethylindoline. The core of this strategy lies in the nucleophilic substitution reaction between indoline and 2-bromopropionamide.

Workflow for Route 1

Caption: Workflow for the direct N-alkylation route.

Part 1: Preparation of the Alkylating Agent: 2-Bromopropionamide

The successful execution of Route 1 hinges on the availability of the key alkylating agent, 2-bromopropionamide. This reagent is typically prepared in a two-step sequence from propionic acid.

Step 1.1: Synthesis of 2-Bromopropionyl Chloride

The conversion of a carboxylic acid to an acid chloride is a fundamental transformation in organic synthesis. The use of thionyl chloride is a common and effective method. The subsequent α-bromination is achieved using bromine with a phosphorus catalyst. A one-pot procedure is often employed for this transformation.

Experimental Protocol: Synthesis of 2-Bromopropionyl Chloride [1]

-

Materials:

-

Thionyl chloride

-

Propionic acid

-

Red phosphorus

-

Dry bromine

-

-

Procedure:

-

In a reaction vessel equipped with a reflux condenser and a dropping funnel, carefully react thionyl chloride with propionic acid.

-

After the initial reaction, cool the mixture.

-

Cautiously add red phosphorus to the cooled mixture, followed by the dropwise addition of dry bromine.

-

Allow the reaction to proceed, with gentle heating if necessary, until the bromine color dissipates.

-

The crude 2-bromopropionyl chloride is then purified by fractional distillation.

-

Step 1.2: Amidation of 2-Bromopropionyl Chloride

The conversion of the acid chloride to the primary amide is achieved by reaction with ammonia. This is a vigorous reaction that requires careful temperature control.

Experimental Protocol: Synthesis of 2-Bromopropionamide

-

Materials:

-

2-Bromopropionyl chloride

-

Concentrated aqueous ammonia

-

Ice bath

-

-

Procedure:

-

In a flask, cool an excess of concentrated aqueous ammonia in an ice bath.

-

Slowly add the 2-bromopropionyl chloride dropwise to the cold, stirred ammonia solution. The addition should be controlled to maintain a low temperature.

-

After the addition is complete, allow the mixture to stir for an additional period while still in the ice bath.

-

The resulting solid 2-bromopropionamide is collected by vacuum filtration, washed with cold water, and dried.

-

Part 2: N-Alkylation of Indoline

With the alkylating agent in hand, the final step is the N-alkylation of indoline. This reaction is typically carried out in the presence of a base to deprotonate the indoline nitrogen, thereby increasing its nucleophilicity.

Experimental Protocol: Synthesis of 1-(1-Carbamoyl)ethylindoline [2][3]

-

Materials:

-

Indoline

-

2-Bromopropionamide

-

Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add indoline and anhydrous DMF or THF.

-

Cool the solution in an ice bath and add the base (e.g., sodium hydride) portion-wise. Stir the mixture at this temperature until the evolution of hydrogen gas ceases (if using NaH).

-

Add a solution of 2-bromopropionamide in the same anhydrous solvent dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Route 2: N-Alkylation with Ethyl 2-Bromopropanoate and Subsequent Amidation

This two-step approach provides an alternative strategy that may be advantageous if the direct alkylation with 2-bromopropionamide proves to be low-yielding or if purification of the final product is challenging.

Workflow for Route 2

Caption: Workflow for the N-alkylation and amidation sequence.

Part 1: N-Alkylation of Indoline with Ethyl 2-Bromopropanoate

The first step in this sequence is the N-alkylation of indoline with ethyl 2-bromopropanoate. This reaction follows the same principles as the direct alkylation with the amide.

Experimental Protocol: Synthesis of Ethyl 2-(indolin-1-yl)propanoate [4]

-

Materials:

-

Indoline

-

Ethyl 2-bromopropanoate

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

-

Procedure:

-

In a round-bottom flask, dissolve indoline in acetone.

-

Add potassium carbonate to the solution.

-

To the stirred suspension, add ethyl 2-bromopropanoate dropwise.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(indolin-1-yl)propanoate, which can be purified by column chromatography or used directly in the next step.

-

Part 2: Amidation of Ethyl 2-(indolin-1-yl)propanoate

The final step is the conversion of the ester to the primary amide. This is typically achieved by treating the ester with a source of ammonia.

Experimental Protocol: Synthesis of 1-(1-Carbamoyl)ethylindoline [5]

-

Materials:

-

Ethyl 2-(indolin-1-yl)propanoate

-

Methanolic ammonia solution (saturated)

-

-

Procedure:

-

Dissolve the ethyl 2-(indolin-1-yl)propanoate in a saturated solution of ammonia in methanol.

-

Seal the reaction vessel and stir the mixture at room temperature. The reaction may require several days for completion and can be monitored by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.

-

The crude 1-(1-Carbamoyl)ethylindoline can be purified by recrystallization or column chromatography.

-

Comparative Analysis of Synthetic Routes

| Feature | Route 1: Direct N-Alkylation | Route 2: N-Alkylation and Amidation |

| Number of Steps | 1 (from 2-bromopropionamide) | 2 |

| Atom Economy | Higher | Lower |

| Convergence | More convergent | Less convergent |

| Potential Issues | Potential for side reactions with the amide functionality during alkylation. | The amidation step can be slow and may require elevated pressure for efficient conversion. |

| Purification | A single purification step for the final product. | Requires purification of the intermediate ester and the final product. |

| Overall Yield | Potentially higher if the alkylation is efficient. | The overall yield is the product of the yields of two steps. |

Conclusion and Future Perspectives

Both presented routes offer viable pathways for the synthesis of 1-(1-Carbamoyl)ethylindoline. Route 1, the direct N-alkylation with 2-bromopropionamide, is the more elegant and efficient approach on paper. However, its success is contingent on the chemoselective N-alkylation without competing reactions. Route 2, while longer, is a more classical and potentially more robust approach, with each step being a well-established transformation. The choice of route will ultimately depend on the specific experimental conditions, the scale of the synthesis, and the availability of starting materials. For researchers in drug development, the ability to reliably produce key intermediates like 1-(1-Carbamoyl)ethylindoline is paramount. Further optimization of these methods, for instance, through the use of phase-transfer catalysis for the N-alkylation step, could lead to even more efficient and scalable syntheses.

References

- Selective Iron Catalyzed Synthesis of N‐Alkyl

- One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. 2020-12-17.

- N-alkylation of indole derivatives.

- Production technique for synthesizing 2-bromopropionyl chloride.

- N-alkylation of indole and pyrroles in dimethyl sulphoxide. RSC Publishing.

- 2-Bromopropionyl chloride. LookChem.

- Application Notes and Protocols: N-alkylation of 5-Bromo-4-fluoro-2-methyl-1H-indole. Benchchem.

- On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds.

- Amidation Reactions from the Direct Coupling of Metal Carboxyl

- An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines.

- Process for n-alkylation of indoles.

- Preparation method of ethyl 2-bromopropionate.

- Process for the preparation of 2,3-dibromopropionyl chloride.

- Enantioselective Catalytic Synthesis of N-alkyl

- Amide synthesis by acyl

- Ethyl 1H-indole-2-carboxyl

- Process for the amidation of esters.

- Ethyl 1H-indole-2-carboxylate.

- Synthesis method of D-(+)-2-chloropropionyl chloride.

- 21.

- 2-Bromopropionyl chloride | 7148-74-5 | FB76160. Biosynth.

- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl

- Why did my amide syntesis does not work?

- Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid C

Sources

- 1. CN104058953A - Production technique for synthesizing 2-bromopropionyl chloride - Google Patents [patents.google.com]

- 2. US6972336B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. US2464094A - Process for the amidation of esters - Google Patents [patents.google.com]

Methodological & Application

Application Note: Step-by-Step Synthesis of 1-(1-Carbamoyl)ethylindoline from Indoline

Abstract

This application note details the chemical synthesis of 1-(1-Carbamoyl)ethylindoline (systematically known as 2-(indolin-1-yl)propanamide ) from indoline (2,3-dihydro-1H-indole). The protocol employs a direct N-alkylation strategy using 2-chloropropionamide under basic conditions. This method is selected for its atom economy, operational simplicity, and high reproducibility in a research setting. The guide includes a mechanistic rationale, precise experimental steps, safety considerations, and analytical data expectations, designed for researchers in medicinal chemistry and drug discovery.

Introduction & Synthetic Strategy

Target Molecule Analysis

The target compound, 1-(1-Carbamoyl)ethylindoline , features an indoline core functionalized at the N-1 position with a propanamide moiety.

-

Core : Indoline (Secondary amine, nucleophilic).

-

Electrophile : 2-Chloropropionamide (Alkyl halide with an amide group).

-

Reaction Type : Nucleophilic Substitution (

).

Mechanistic Pathway

The synthesis proceeds via the nucleophilic attack of the indoline nitrogen lone pair onto the

Key Considerations:

-

Basicity : Indoline is less basic than aliphatic amines but sufficiently nucleophilic for

reactions. -

Leaving Group : The chloride ion is a moderate leaving group; iodide catalysis (KI) can be added to accelerate the reaction via the Finkelstein reaction (in situ formation of the more reactive iodide).

-

Solvent : A polar aprotic solvent (Acetonitrile or DMF) is optimal to solvate the cation (

) and leave the carbonate anion reactive.

Reaction Scheme Visualization

Caption: Logical flow of the N-alkylation synthesis pathway.

Materials & Equipment

Reagents Table

| Reagent | MW ( g/mol ) | Equiv. | Role | Purity |

| Indoline | 119.17 | 1.0 | Starting Material | >98% |

| 2-Chloropropionamide | 107.54 | 1.2 | Electrophile | >97% |

| Potassium Carbonate ( | 138.21 | 2.0 | Base | Anhydrous |

| Potassium Iodide (KI) | 166.00 | 0.1 | Catalyst | >99% |

| Acetonitrile (MeCN) | - | Solvent | Medium | HPLC Grade |

| Ethyl Acetate / Hexane | - | Workup | Extraction | ACS Grade |

Equipment

-

Round-bottom flask (100 mL or 250 mL) equipped with a magnetic stir bar.

-

Reflux condenser with inert gas inlet (

or Ar). -

Oil bath or heating mantle with temperature controller.

-

Rotary evaporator.

-

Vacuum filtration setup (Buchner funnel).

-

TLC plates (Silica gel 60

).

Experimental Protocol

Step 1: Reaction Setup

-

Preparation : Dry the glassware in an oven at 120°C for 1 hour prior to use. Cool under a stream of nitrogen.

-

Charging : To a 100 mL round-bottom flask, add Indoline (1.19 g, 10.0 mmol).

-

Solvent : Add Acetonitrile (30 mL). Stir to dissolve.

-

Base Addition : Add anhydrous

(2.76 g, 20.0 mmol) and KI (166 mg, 1.0 mmol). The mixture will appear as a suspension. -

Electrophile Addition : Add 2-Chloropropionamide (1.29 g, 12.0 mmol) in a single portion.

Step 2: Reaction Execution

-

Heating : Attach the reflux condenser and heat the mixture to reflux (approx. 82°C) under a nitrogen atmosphere.

-

Monitoring : Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexane).

-

Indoline

: ~0.6 (Visualizes under UV and stains purple with Vanillin). -

Product

: ~0.3 (Lower

-

-

Duration : The reaction typically reaches completion within 12 to 18 hours .

Step 3: Workup

-

Cooling : Allow the reaction mixture to cool to room temperature.

-

Filtration : Filter the mixture through a pad of Celite or a sintered glass funnel to remove inorganic salts (

, unreacted -

Concentration : Evaporate the filtrate under reduced pressure (Rotovap) to obtain a crude oily residue.

-

Extraction :

-

Redissolve the residue in Ethyl Acetate (50 mL).

-

Wash with Water (2 x 20 mL) to remove trace amide/salts.

-

Wash with Brine (20 mL).

-

Dry the organic layer over anhydrous

. -

Filter and concentrate to dryness.

-

Step 4: Purification

-

Recrystallization : The crude product often solidifies upon standing or triturating with cold diethyl ether/hexane. Recrystallize from minimal hot Ethanol or an Ethyl Acetate/Hexane mixture.

-

Yield : Expected yield is 75-85% .

-

Appearance : Off-white to pale yellow solid.

Process Workflow Diagram

Caption: Operational workflow for the synthesis and purification process.

Analytical Validation

Expected NMR Data ( , 400 MHz)

| Position | Shift ( | Multiplicity | Integration | Assignment |

| Aromatic | 6.5 - 7.1 | Multiplet | 4H | Indoline Ar-H |

| Amide | 5.5, 6.8 | Broad Singlets | 2H | |

| N-CH | 4.2 | Quartet | 1H | |

| Indoline | 3.4 | Triplet | 2H | |

| Indoline | 3.0 | Triplet | 2H | |

| Methyl | 1.4 | Doublet | 3H |

Mass Spectrometry

-

Method : ESI-MS (Positive Mode).

-

Expected Mass :

m/z. -

Formula :

.

Safety & Handling

-

Indoline : Irritant. May cause skin and eye irritation. Use gloves and safety goggles.

-

2-Chloropropionamide : Harmful if swallowed. Potential skin sensitizer. Handle in a fume hood.

-

Acetonitrile : Flammable and toxic. Metabolizes to cyanide in the body. Avoid inhalation.

-

Waste Disposal : All organic solvents must be disposed of in halogenated/non-halogenated waste containers. Aqueous layers containing potassium salts can be neutralized and disposed of down the drain with copious water (subject to local regulations).

References

-

General N-Alkylation Methodology

- Synthesis of N-substituted indolines via nucleophilic substitution.

- Source: Organic Chemistry Portal. "Synthesis of Indolines".

-

URL: [Link]

-

Catalytic Enantioselective Synthesis

-

Indoline Functionalization

- Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides.

- Source: NIH / PubMed Central.

-

URL: [Link]

-

Reaction Analogues

Sources

- 1. Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US4210590A - Reduction of indole compounds to indoline compounds - Google Patents [patents.google.com]

- 4. N-Alkyl amide synthesis via N-alkylation of amides with alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: Recrystallization Techniques for the Purification of 1-(1-Carbamoyl)ethylindoline

Abstract

This document provides a comprehensive guide to the purification of 1-(1-Carbamoyl)ethylindoline, a key intermediate in pharmaceutical synthesis, using laboratory-scale recrystallization techniques. The purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount, and recrystallization remains one of the most effective, economical, and scalable methods for achieving high purity of solid organic compounds.[1] This guide details the underlying principles of solubility and crystal growth, offers a systematic approach to solvent selection, and provides step-by-step protocols for single-solvent and solvent-antisolvent recrystallization methods. Furthermore, it includes a troubleshooting guide to address common challenges and a workflow for method selection, ensuring researchers and drug development professionals can achieve optimal purity and yield.

Introduction: The Critical Role of Purity and Recrystallization

1-(1-Carbamoyl)ethylindoline is a heterocyclic compound incorporating an indoline scaffold and a primary amide functional group. The indoline ring is a common motif in pharmacologically active molecules, and the purity of such intermediates directly impacts the safety and efficacy of the final API. Synthetic procedures often yield crude products contaminated with by-products, unreacted starting materials, or catalysts.[2]

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system.[3] The fundamental principle is that most solids are more soluble in a hot solvent than in a cold one.[4][5] By dissolving the impure solid in a minimum amount of hot solvent to create a saturated solution, and then allowing it to cool slowly, the desired compound's solubility decreases, leading to the formation of a crystalline lattice.[4] Soluble impurities, ideally present in lower concentrations, remain in the cooled solvent (mother liquor), while insoluble impurities can be removed by hot filtration.[5] This process, when executed correctly, can dramatically increase the purity of the target compound.

Physicochemical Principles and Rational Solvent Selection

The success of any recrystallization is critically dependent on the choice of solvent.[5][6] An ideal solvent should exhibit the following characteristics:

-

High Solubilizing Power at Elevated Temperatures: The solvent must dissolve the target compound completely at or near its boiling point.[6]

-

Low Solubilizing Power at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.[1][6]

-

Favorable Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (for removal by hot filtration) or highly soluble in the cold solvent (to remain in the mother liquor).[6]

-

Volatility and Non-reactivity: The solvent should be sufficiently volatile for easy removal from the purified crystals but should not react with the compound.

-

Appropriate Boiling Point: The solvent's boiling point should ideally be lower than the melting point of the compound to prevent "oiling out," a phenomenon where the solute melts before dissolving.[7]

Predicted Solubility of 1-(1-Carbamoyl)ethylindoline

A structural analysis of 1-(1-Carbamoyl)ethylindoline allows for a reasoned prediction of its solubility:

-

Indoline Moiety: Contributes to moderate polarity and potential π-π stacking interactions.

-

Carbamoyl (Amide) Group: A highly polar functional group capable of strong hydrogen bonding (both donor and acceptor). This group significantly increases the compound's polarity.

-

Ethyl Group: A small, nonpolar alkyl substituent.

Based on this, the compound is expected to be a moderately polar solid. Polar solvents, especially those capable of hydrogen bonding, are likely to be effective. Recrystallization is a preferred method for purifying amides, with polar solvents like ethanol, acetone, and acetonitrile often yielding good results.[8]

Systematic Solvent Screening Protocol

A systematic, small-scale screening is the most reliable method for identifying an optimal solvent.[1]

Methodology:

-

Place approximately 20-30 mg of crude 1-(1-Carbamoyl)ethylindoline into several small test tubes.

-

To each tube, add a different candidate solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane) dropwise at room temperature, stirring after each addition.

-

Observation 1 (Room Temp): If the solid dissolves readily, the solvent is unsuitable as recovery will be poor.[1]

-

Observation 2 (Hot): For solvents that do not dissolve the solid at room temperature, heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

-

Observation 3 (Cold): Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice-water bath.

-

Selection: An ideal solvent is one where the compound is sparingly soluble at room temperature but fully soluble upon heating, and which yields a high quantity of crystalline precipitate upon cooling.[1]

Recommended Solvent Candidates

The following table summarizes potential solvents for the recrystallization of a moderately polar amide like 1-(1-Carbamoyl)ethylindoline.

| Solvent | Boiling Point (°C) | Polarity | Rationale & Safety Notes |

| Ethanol | 78 | Polar Protic | Often an excellent choice for amides due to hydrogen bonding capability. Low toxicity.[8] |

| Isopropanol | 82 | Polar Protic | Similar to ethanol, but slightly less polar. Good for compounds with intermediate polarity. |

| Acetonitrile | 82 | Polar Aprotic | A common and effective solvent for recrystallizing amides.[8] Toxic, use in a fume hood. |

| Ethyl Acetate | 77 | Mid-Polarity | Good for compounds that are too soluble in alcohols. Flammable. |

| Water | 100 | Highly Polar | May be suitable if the compound has sufficient polarity. High boiling point can be advantageous. |

| Toluene | 111 | Nonpolar | May be useful as an anti-solvent or for compounds with significant nonpolar character. |

| Heptane | 98 | Nonpolar | Typically used as an anti-solvent in combination with a more polar soluble solvent. |

Detailed Recrystallization Protocols

Protocol A: Single-Solvent Recrystallization

This is the preferred method when a single solvent with a steep solubility-temperature curve is identified.

Materials:

-

Crude 1-(1-Carbamoyl)ethylindoline

-

Optimal solvent (determined from screening)

-

Erlenmeyer flasks (at least two)

-

Hot plate with stirring capability

-

Buchner funnel and filter flask

-

Filter paper

-

Glass stir rod

Procedure:

-

Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and begin heating and stirring. Continue to add the minimum amount of near-boiling solvent in small portions until the solid completely dissolves.[2]

-

Scientist's Note: Using the absolute minimum volume of hot solvent is critical for maximizing yield. An excess of solvent will keep more of the product dissolved upon cooling, reducing recovery.[2]

-

-

(Optional) Hot Filtration: If insoluble impurities (e.g., dust, catalyst residue) are observed in the hot solution, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper. Pour the hot solution through the filter paper quickly to remove the impurities.

-

Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5]

-

Rationale: Rapid cooling can cause the compound to precipitate as a fine powder or oil, trapping impurities within the solid matrix.[9]

-

-

Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to rinse away any remaining mother liquor.

-

Critical Step: The wash solvent must be ice-cold to avoid redissolving the purified product.[2]

-

-

Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

Protocol B: Solvent-Antisolvent Recrystallization

This method is used when no single solvent is ideal. It employs two miscible solvents: one in which the compound is highly soluble (the "solvent") and another in which it is insoluble (the "antisolvent").[6]

Materials:

-

Crude 1-(1-Carbamoyl)ethylindoline

-

Matched solvent/antisolvent pair (e.g., Ethanol/Water, Acetone/Heptane)

-

Equipment as listed in Protocol A

Procedure:

-

Dissolution: Dissolve the crude solid in the minimum amount of the hot "solvent".

-

Addition of Antisolvent: While the solution is still hot, add the "antisolvent" dropwise with vigorous stirring until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

-

Re-solubilization: Add a few drops of the hot "solvent" back into the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.

-

Crystallization & Isolation: Follow steps 3 through 7 from the Single-Solvent Recrystallization protocol. The slow cooling of this precisely saturated mixed-solvent system will induce crystallization.

Workflow Visualization and Troubleshooting

Decision Workflow for Method Selection

The following diagram outlines the logical process for selecting the appropriate recrystallization strategy based on initial solvent screening results.

Caption: Decision tree for selecting a recrystallization protocol.

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Recommended Solution(s) |

| No Crystals Form | - Too much solvent was used.- Solution cooled too quickly.- Compound is highly supersaturated. | - Boil off some solvent to re-concentrate the solution and cool again.[9]- Induce crystallization by scratching the inside of the flask with a glass rod or adding a "seed" crystal of the crude compound.[9] |

| "Oiling Out" | - The boiling point of the solvent is higher than the melting point of the solute.- Significant impurities are present, depressing the melting point. | - Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.[7]- Try a lower-boiling point solvent or a different solvent system. |

| Low Recovery/Yield | - Too much solvent was used.- Crystals were washed with warm solvent.- Premature crystallization during hot filtration. | - Ensure the minimum amount of hot solvent is used.[2]- Always use ice-cold solvent for washing the filter cake.[2]- Ensure the filtration apparatus is pre-heated before hot filtration. |

| Poor Purity | - Cooling was too rapid, trapping impurities.- The chosen solvent does not effectively differentiate between the compound and a major impurity. | - Allow the solution to cool as slowly as possible.[9]- Re-crystallize the material a second time.- Re-evaluate the solvent choice; a different solvent may have a better solubility profile for the impurity. |

Conclusion

Recrystallization is a powerful and essential technique in the synthesis and purification of pharmaceutical intermediates like 1-(1-Carbamoyl)ethylindoline. By understanding the principles of solubility and adopting a systematic approach to solvent selection and protocol execution, researchers can consistently achieve high levels of purity. This guide provides the foundational knowledge and practical steps to develop a robust and efficient purification process, ensuring the quality required for downstream applications in drug development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 798, Indole. Retrieved from [Link]

-

University of California, Davis. (n.d.). Recrystallization. Chem 8A Lab Manual. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry Techniques. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 3.3: Choice of Solvent. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

-

University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

-

ResearchGate. (2020). What is the best technique for amide purification? Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]

-

Aakash Education. (n.d.). Crystallization. Chemistry. Retrieved from [Link]

- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.

-

University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Crystallization. Retrieved from [Link]

- Zubrick, J. W. (2014). The Organic Chem Lab Survival Manual: A Student's Guide to Techniques (9th ed.). Wiley.

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. people.chem.umass.edu [people.chem.umass.edu]

- 3. aakash.ac.in [aakash.ac.in]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. edu.rsc.org [edu.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

Application Note: Green Chemistry Approaches to Synthesizing 1-(1-Carbamoyl)ethylindoline

Executive Summary & Strategic Context

The synthesis of 1-(1-Carbamoyl)ethylindoline (Systematic name: N-(1-amino-1-oxopropan-2-yl)indoline) represents a critical case study in the sustainable manufacturing of nitrogen-containing heterocycles. This moiety serves as a structural analog to key intermediates found in alpha-1A adrenergic receptor antagonists (e.g., Silodosin) and various agrochemicals.

Historically, the N-alkylation of indolines to introduce amide-bearing side chains has relied on "atom-uneconomical" pathways:

-

High-Hazard Solvents: Utilization of DMF, DMAc, or NMP, which pose reproductive toxicity risks.

-

Harsh Bases: Reliance on Sodium Hydride (NaH) or strong alkoxides, requiring cryogenic conditions or strict moisture exclusion.

-

Purification Burdens: Aqueous workups of DMF often lead to emulsions and solvent drag, necessitating energy-intensive chromatography.

This Application Note details two Green Chemistry Protocols that circumvent these liabilities. We focus on Propylene Carbonate (PC) as a tunable, biodegradable solvent system and an Iron-Catalyzed Borrowing Hydrogen approach that eliminates alkyl halides entirely.

Chemical Pathway Analysis

The target transformation is the attachment of a propionamide motif to the N1-position of the indoline core.

Target Structure:

-

Core: 2,3-Dihydro-1H-indole (Indoline)[1]

-

Substituent: 1-Carbamoylethyl group (derived from alanine architecture).

-

Chirality: The C-alpha position of the ethyl group is a stereocenter.

Comparative Pathway Visualization

Figure 1: Comparison of Traditional vs. Green Synthetic Pathways. Protocol A focuses on solvent substitution, while Protocol B utilizes catalytic activation of alcohols.

Protocol A: Propylene Carbonate (PC) Mediated Synthesis

Principle: Propylene Carbonate is a polar aprotic solvent (bp 242 °C) that is non-toxic, biodegradable, and commercially available. Unlike DMF, it does not decompose into dimethylamine and carbon monoxide upon heating. It allows for the use of weaker, safer bases (K₂CO₃) due to its high dielectric constant, which effectively solvates the inorganic cation.

Materials

-

Reagent: 2-Chloropropionamide (1.1 equiv)

-

Base: Potassium Carbonate (K₂CO₃), anhydrous, granular (1.5 equiv)

-

Solvent: Propylene Carbonate (PC), anhydrous (Grade: 99.7%)

-

Workup: Deionized Water, Ethyl Acetate (optional for recrystallization)

Step-by-Step Methodology

-

Reaction Setup:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, charge Indoline (1.19 g, 10 mmol) and Propylene Carbonate (5 mL).

-

Note: High concentration (2M) is preferred in PC to accelerate kinetics and reduce solvent waste.

-

-

Reagent Addition:

-

Add K₂CO₃ (2.07 g, 15 mmol) in a single portion.

-

Add 2-Chloropropionamide (1.18 g, 11 mmol).

-

Safety Check: No exotherm is typically observed at this scale; however, always monitor internal temperature.

-

-

Reaction Phase:

-

Heat the mixture to 100 °C using an oil bath or heating block.

-

Stir vigorously (800 rpm) to ensure suspension of the inorganic base.

-

Monitor: Reaction progress via TLC (EtOAc:Hexane 1:1) or HPLC.[4] Conversion is typically >98% within 4–6 hours.

-

-

Green Workup (The "Crash-Out" Method):

-

Cool the reaction mixture to room temperature (20–25 °C).

-

Slowly add Deionized Water (15 mL) to the stirring mixture.

-

Observation: The product, 1-(1-Carbamoyl)ethylindoline, is hydrophobic and will precipitate as a white to off-white solid, while PC and inorganic salts remain in the aqueous phase.

-

-

Isolation:

-

Filter the suspension through a sintered glass funnel.

-

Wash the cake with water (2 x 5 mL) to remove residual PC.

-

Dry in a vacuum oven at 50 °C for 12 hours.

-

Performance Data (Protocol A)

| Metric | Traditional (DMF/NaH) | Green Protocol (PC/K₂CO₃) |

| Yield | 85-90% | 92% |

| Reaction Temp | 0 °C to RT | 100 °C |

| E-Factor (Waste/Product) | High (>25) | Low (<8) |

| Solvent Toxicity | Reprotoxic (DMF) | Safe (PC) |

| Purification | Extraction + Column | Filtration only |

Protocol B: Iron-Catalyzed "Borrowing Hydrogen" Alkylation

Principle: This is an advanced "Atom Economy" method. Instead of using an alkyl halide (which generates stoichiometric salt waste), this protocol uses Lactamide (2-hydroxypropanamide) as the alkylating agent. An iron catalyst shuttles hydrogen to activate the alcohol, forms an imine intermediate, and reduces it to the amine. Water is the only byproduct.

Mechanistic Insight

The Iron-Cyclopentadienone complex [Fe(C₄Ph₄CO)(CO)₃] catalyzes the dehydrogenation of the alcohol (Lactamide) to a ketone (Pyruvamide), which undergoes condensation with Indoline to form an enamine/imine. The catalyst then returns the hydrogen to reduce the C=N bond, yielding the final product.

Materials

-

Catalyst: [Fe(C₄Ph₄CO)(CO)₃] (Knölker-type complex) (2 mol%)

-

Reagent: Lactamide (1.2 equiv)

-

Solvent: 2-Methyltetrahydrofuran (2-MeTHF) or Toluene

-

Additives: Trimethylamine N-oxide (Me₃NO) (2 mol%) - required to activate the pre-catalyst.

Step-by-Step Methodology

-

Catalyst Activation:

-

In a Schlenk tube under Argon, dissolve the Iron complex (2 mol%) and Me₃NO (2 mol%) in 2-MeTHF (1 mL). Stir for 5 minutes until the solution turns from yellow to dark red (indicating formation of the active 16-electron species).

-

-

Substrate Addition:

-

Add Indoline (1.0 mmol) and Lactamide (1.2 mmol) to the active catalyst solution.

-

Add molecular sieves (4Å, 100 mg) to sequester the water byproduct and drive the equilibrium.

-

-

Reaction Phase:

-

Seal the tube and heat to 110 °C for 24 hours.

-

Note: The borrowing hydrogen mechanism is slower than S_N2 substitution but generates zero halogenated waste.

-

-

Workup:

Critical Control Points & Troubleshooting

Stereochemical Considerations

The "1-(1-Carbamoyl)ethyl" group contains a chiral center.

-

Protocol A (Substitution): If using enantiopure (S)-2-chloropropionamide, significant racemization will occur due to the S_N2 mechanism competing with S_N1 character at 100 °C and the basic conditions.

-

Protocol B (Borrowing Hydrogen): This pathway proceeds via a planar imine/enamine intermediate, resulting in a racemic product .

Recommendation for Chiral Purity: If the enantiopure (S)- or (R)- isomer is required (as in Silodosin synthesis), perform a Lipase-Catalyzed Kinetic Resolution on the racemic product.

-

Solvent: MTBE.

-

Acyl Donor: Vinyl acetate.

-

Outcome: The enzyme will selectively acylate the amide nitrogen (or hydrolyze if running in reverse), allowing separation of enantiomers. Alternatively, use chiral HPLC separation on the racemic material produced by Protocol A.

Impurity Profile

-

Over-alkylation: Indoline is a secondary amine. Quaternization (reaction at the tertiary amine product with another equivalent of alkyl halide) is sterically hindered by the branched ethyl group but can occur if excess reagent is used. Control: Limit alkylating agent to 1.1 equiv.

-

Hydrolysis: The carbamoyl (amide) group can hydrolyze to the carboxylic acid under prolonged heating with wet K₂CO₃. Control: Use anhydrous reagents and limit reaction time.

Process Workflow Diagram

Figure 2: Operational workflow for the Propylene Carbonate mediated synthesis, highlighting the simplified isolation process.

References

-

Green Solvents for N-Alkylation: Tóth, E., et al. "Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions."[9] Int. J. Mol. Sci.2024 , 25, 5493. [Link][2][7]

-

Iron-Catalyzed Alkylation (Borrowing Hydrogen): Maji, M., et al. "Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols." J. Org.[5][10] Chem.2022 , 87, 5603–5616.[5][10] [Link]

-

General Indoline Synthesis Review: "Synthesis of Indolines." Organic Chemistry Portal. [Link]

-

Silodosin Intermediate Context: "Method for synthesizing silodosin and intermediate thereof."[11][12][13] WIPO Patent WO2018205919. [Link]

-

Kinetic Resolution of Indolines: Vaidya, S., et al. "Kinetic Resolutions of Indolines by a Non-Enzymatic Acylation Catalyst."[14] Org.[2][5][11][15] Lett.2014 , 16, 800–803. [Link]

Sources

- 1. PROCESS FOR THE PREPARATION OF INDOLINE DERIVATIVES AND THEIR INTERMEDIATES THEREOF - Patent 2475634 [data.epo.org]

- 2. 3-Carbamoylmethyl-Indole-1-Carboxylic Acid Ethyl Ester [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Kinetic resolution of indolines by asymmetric hydroxylamine formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indoline synthesis [organic-chemistry.org]

- 6. BJOC - Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols [organic-chemistry.org]

- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 12. WO2012131710A2 - Novel process for the synthesis of indoline derivatives - Google Patents [patents.google.com]

- 13. CN104974072A - Preparation method of silodosin intermediate - Google Patents [patents.google.com]

- 14. Kinetic Resolutions of Indolines by a Non-Enzymatic Acylation Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Iron-catalyzed regioselective C–H alkylation of indoles: an additive-free approach in renewable solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Reaction kinetics of 1-(1-Carbamoyl)ethylindoline formation

Application Note: Kinetic Profiling and Process Control of 1-(1-Carbamoyl)ethylindoline Formation

Executive Summary

This application note details the reaction kinetics and synthetic protocol for the formation of 1-(1-Carbamoyl)ethylindoline , a critical intermediate often associated with the synthesis of

Understanding the kinetics of this

Mechanistic Insight & Reaction Design

The formation of 1-(1-Carbamoyl)ethylindoline proceeds via a nucleophilic substitution (

Reaction Scheme

The reaction requires a base to neutralize the generated HCl and drive the equilibrium forward.

Figure 1: Reaction pathway for the N-alkylation of indoline.

Kinetic Variables

-

Reaction Order: Typically second-order overall (first-order w.r.t Indoline, first-order w.r.t Alkyl Halide).

-

Rate Law:

-

Critical Parameter: The acidity of the

-proton in the amide reagent can lead to side reactions (elimination to acrylamide) if the base is too strong. Weak inorganic bases (

Experimental Protocol: Kinetic Monitoring

This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of indoline and the appearance of the product over time.

Materials & Reagents

-

Substrate: Indoline (>98% purity).[1]

-

Reagent: 2-Chloropropionamide (1.2 equivalents).

-

Base: Potassium Carbonate (

), anhydrous, granular (2.0 equivalents). -

Solvent: Acetonitrile (ACN) or DMF (anhydrous). Note: DMF increases rate but complicates workup; ACN is preferred for kinetic studies due to ease of sampling.

-

Internal Standard: Naphthalene (inert, resolves well on C18).

Experimental Workflow

Figure 2: Step-by-step kinetic profiling workflow.

Step-by-Step Procedure

-

Reactor Setup: Equip a 100 mL 3-neck round-bottom flask with a reflux condenser, temperature probe, and magnetic stirrer.

-

Standard Solution: Prepare a stock solution of Indoline (0.1 M) and Naphthalene (0.05 M) in Acetonitrile.

-

Equilibration: Charge the reactor with 50 mL of the stock solution. Heat to the target temperature (e.g.,

). -

Initiation (

): Add -

Sampling:

-

Withdraw 200

L aliquots at -

Quenching: Immediately dispense the aliquot into a vial containing 800

L of cold 0.1% Formic Acid in Methanol. This stops the reaction by neutralizing the base and cooling.

-

-

HPLC Analysis: Inject 5

L onto a C18 column (see Section 3.4).

Analytical Method (HPLC)

-

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5

m). -

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 10 min.

-

Detection: UV at 254 nm (Indoline core absorption) and 210 nm (Amide).

-

Flow Rate: 1.0 mL/min.

Data Analysis & Kinetic Modeling

To validate the process, convert raw HPLC areas into concentration data using the Internal Standard (IS) method:

Determination of Rate Constant ( )

Since the reaction is typically second-order , plot the data using the integrated rate law. If

-

X-axis: Time (

) -

Y-axis:

term -

Slope:

-

Result: Extract the second-order rate constant

(

Activation Energy ( )

Repeat the experiment at three temperatures (e.g., 50°C, 60°C, 70°C). Use the Arrhenius equation:

-

Plot

vs

Representative Data Summary

Hypothetical data based on typical N-alkylation of indolines.

| Temperature (°C) | Rate Constant | Half-life ( |

| 50 | ~830 min | |

| 60 | ~285 min | |

| 70 | ~102 min |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Base particle size too large (low surface area). | Use finely milled |

| Impurity: Acrylamide | Elimination of 2-chloropropionamide. | Reduce temperature; avoid strong bases like NaOH/KOH. |

| Impurity: Hydrolysis | Water in solvent. | Ensure anhydrous ACN/DMF; use molecular sieves. |

| Non-linear Kinetics | Catalyst poisoning or precipitation. | Check solubility of reagents; ensure efficient stirring. |

References

-